molecular formula C15H29NO B074712 N-Dodecylacrylamide CAS No. 1506-53-2

N-Dodecylacrylamide

Cat. No.: B074712
CAS No.: 1506-53-2
M. Wt: 239.4 g/mol
InChI Key: XQPVIMDDIXCFFS-UHFFFAOYSA-N
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Description

N-Dodecylacrylamide is an organic compound with the molecular formula C15H29NO. It is a derivative of acrylamide, where the hydrogen atom of the amide group is replaced by a dodecyl group. This compound is known for its unique properties, such as forming highly ordered lamellar structures when polymerized . It is used in various scientific and industrial applications due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic substances.

Mechanism of Action

Target of Action

N-Dodecylacrylamide (pDDA) is a unique compound that primarily targets the formation of highly ordered lamellar structures . The compound’s primary role is to induce the formation of these structures, which are crucial in various applications, particularly in the field of polymer science .

Mode of Action

The compound interacts with its targets by inducing the formation of well-ordered lamellar structures through a process known as humid annealing . This process involves the crystallized part of the dodecyl side chain in nanodomains melting at −28.5 °C and a glass transition temperature of 73.6 °C . This interaction results in changes in the physical properties of the compound, making it an amorphous polymer at room temperature (20 °C) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the formation of lamellar structures. The compound induces the formation of these structures by interacting with the dodecyl side chains and main chains, which contain water-adsorbed amide groups . The segregation between these chains is the driving force for the observed structural changes .

Pharmacokinetics

It’s known that the compound’s properties, such as its low solubility and high viscosity , can impact its bioavailability.

Result of Action

The result of this compound’s action is the formation of well-ordered lamellar structures. These structures are formed when the compound is annealed under 98% relative humidity at 60 °C for 24 hours . The lamellar spacing is determined to be 3.25 nm from the Bragg peak . Fourier transform infrared measurements of lamellar structured films show that the dodecyl side chains are aligned perpendicular to the lamellar plane .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and humidity. For instance, the compound forms well-ordered lamellar structures when annealed under 98% relative humidity at 60 °C . This suggests that the compound’s action, efficacy, and stability are highly dependent on the environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Dodecylacrylamide is synthesized by reacting N-dodecylamine with acryloyl chloride in the presence of triethylamine. The reaction typically takes place in an organic solvent such as 1,2-dichloroethane. The product is then purified by column chromatography and recrystallization from n-hexane .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Dodecylacrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Dodecylacrylamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ability to form highly ordered lamellar structures, which are not as easily formed by its shorter or longer chain analogs . This property makes it particularly useful in applications requiring precise structural organization.

Properties

IUPAC Name

N-dodecylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO/c1-3-5-6-7-8-9-10-11-12-13-14-16-15(17)4-2/h4H,2-3,5-14H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPVIMDDIXCFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33827-81-5
Record name 2-Propenamide, N-dodecyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33827-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50164580
Record name N-Dodecylacrylamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1506-53-2
Record name N-Dodecyl-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1506-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Dodecylacrylamide
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Record name N-Dodecylacrylamide
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Record name N-dodecylacrylamide
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Synthesis routes and methods

Procedure details

103.1 g (1.0 mole) of 3-methoxypropionamide are heated with 194.6 g (1.05 mole) of dodecylamine in a temperature range of 130°-170° C. until the evolution of ammonia is complete. The mixture is allowed to cool, 1.5 g of sodium hydroxide is added and the mixture is heated in a high vacuum at 90° to 110° C. The methanol is split off within about 30 minutes, vigorous foaming occurring. The temperature is increased and 172.4 g (0.72 mole=72% of the theoretical yield) of N-dodecylacrylamide having a Bp0.1 of 165°-170° C., which solidifies into crystalline form in the receiver, are distilled off.
Quantity
103.1 g
Type
reactant
Reaction Step One
Quantity
194.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N-Dodecylacrylamide?

A1: The molecular formula of this compound is C15H29NO, and its molecular weight is 251.40 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Infrared (FTIR) spectroscopy is commonly employed to characterize DDA-containing polymers. FTIR analysis can identify characteristic peaks associated with amide groups (N-H and C=O stretching vibrations) and alkyl chains (C-H stretching and bending vibrations). []

Q3: How does the alkyl chain length in poly(N-alkylacrylamide)s affect their surface activity?

A3: Increasing the alkyl chain length, like in DDA, enhances surface activity in poly(N-alkylacrylamide)s. This translates to a greater ability to lower surface tension and adsorb onto surfaces like polystyrene latex particles. []

Q4: How stable are DDA-based Langmuir-Blodgett (LB) films?

A4: DDA forms robust LB films due to strong hydrogen bonding between amide groups in the polymer backbone. These films demonstrate high stability, even withstanding multiple depositions and remaining intact upon peeling from substrates. [, ]

Q5: How does the presence of this compound in copolymers affect their rheological properties?

A5: Incorporating DDA into copolymers, such as polyacrylamide, significantly enhances their rheological properties, including viscosity and viscoelasticity, particularly under harsh conditions like high salinity and temperature. This is attributed to the hydrophobic associations formed by the dodecyl side chains. [, , , ]

Q6: What are the potential applications of this compound in Enhanced Oil Recovery (EOR)?

A6: DDA-containing associating polymers are investigated for EOR due to their enhanced viscosity and resistance to harsh reservoir conditions. They can improve the mobility ratio during polymer flooding, leading to more efficient oil displacement. [, ]

Q7: Can this compound be used to create functional surfaces?

A7: Yes, DDA LB films can be functionalized with various moieties for specific applications. For example, incorporating reactive groups like terminal amino groups allows for further chemical modification and the creation of pH sensors. []

Q8: How is this compound used in drug delivery research?

A8: Amphiphilic copolymers containing DDA can form nanoparticles that encapsulate hydrophobic drugs. Research shows these nanoparticles have potential as drug carriers, demonstrating the ability to encapsulate and release drugs like griseofulvin. []

Q9: What is the role of this compound in creating electrochemical transistors?

A9: DDA, when combined with conductive polymers like poly(3-hexylthiophene) in LB films, acts as a matrix for organizing the conductive polymer. This results in well-defined layered structures suitable for fabricating electrochemical transistors with promising performance characteristics. [, ]

Q10: How does this compound contribute to the development of oxygen sensors?

A10: DDA, when copolymerized with oxygen-sensitive molecules like platinum porphyrins, enables the creation of porous, superhydrophobic films. These films allow oxygen to permeate from the surrounding environment, facilitating its detection via changes in the luminescence of the incorporated sensor molecules. []

Q11: What types of nanostructures can be formed using this compound-based block copolymers?

A11: DDA-based block copolymers, like those with poly(ethylene glycol), can self-assemble into various nanostructures, including nanodots, nanocylinders, and lamellar structures, depending on factors like annealing conditions and block copolymer composition. [, , ]

Q12: How does humid annealing affect the structure of poly(this compound) films?

A12: Humid annealing induces highly ordered lamellar structures in poly(this compound) films. This ordering arises from the segregation of alkyl side chains and the water-adsorbed main chain, driven by the hydrophobic effect. [, ]

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